molecular formula C11H12N2O2 B12408940 L-Tryptophan-d8

L-Tryptophan-d8

Cat. No.: B12408940
M. Wt: 212.27 g/mol
InChI Key: QIVBCDIJIAJPQS-CIATZEAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tryptophan-d8 is a deuterium-labeled form of L-Tryptophan, an essential amino acid. Deuterium is a stable isotope of hydrogen, and in this compound, eight hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies due to its stability and ability to be distinguished from non-labeled L-Tryptophan .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tryptophan-d8 can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the incorporation of deuterium into the L-Tryptophan molecule. This can be achieved by using deuterated reagents and solvents during the synthesis process. The reaction conditions typically involve high temperatures and pressures to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-Tryptophan, which is then subjected to deuterium exchange reactions to obtain this compound. This method is preferred due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tryptophan-d8 has numerous applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of L-Tryptophan metabolism.

    Biology: Helps in studying protein synthesis and the role of L-Tryptophan in various biological processes.

    Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs containing L-Tryptophan.

    Industry: Employed in the production of deuterium-labeled compounds for research and development purposes.

Mechanism of Action

L-Tryptophan-d8 exerts its effects by participating in the same metabolic pathways as non-labeled L-Tryptophan. It serves as a precursor for the synthesis of serotonin, melatonin, and niacin. The incorporation of deuterium does not significantly alter its biological activity but allows for precise tracking in metabolic studies. The primary molecular targets include tryptophan hydroxylase, which converts L-Tryptophan to 5-hydroxytryptophan, and subsequent enzymes involved in serotonin and melatonin synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophan-d8 is unique due to its complete deuteration, which provides higher stability and allows for more accurate tracing in metabolic studies compared to partially deuterated forms. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

212.27 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,5D2,6D,9D

InChI Key

QIVBCDIJIAJPQS-CIATZEAISA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.